(3R)-3,4-Diaminobutan-1-ol dihydrochloride
Overview
Description
(3R)-3,4-Diaminobutan-1-ol dihydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of two amino groups and one hydroxyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3,4-Diaminobutan-1-ol dihydrochloride typically involves the reduction of corresponding ketones or aldehydes using chiral catalysts. One common method is the catalytic hydrogenation of 3,4-diaminobutan-1-one using a chiral rhodium or ruthenium catalyst under mild conditions. The reaction is carried out in the presence of hydrogen gas at a temperature of around 35°C and a pressure of 2 bar .
Industrial Production Methods
For industrial-scale production, continuous flow reactors are often employed to ensure high yield and purity. The use of biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor has been shown to be effective, offering a decarbonized route and a “slot-in” replacement to traditional metal catalysts .
Chemical Reactions Analysis
Types of Reactions
(3R)-3,4-Diaminobutan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or biocatalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Formation of 3,4-diaminobutan-1-one.
Reduction: Formation of 3,4-diaminobutan-1-ol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(3R)-3,4-Diaminobutan-1-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and polymers
Mechanism of Action
The mechanism of action of (3R)-3,4-Diaminobutan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. This interaction can lead to changes in the conformation and function of the target proteins, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride
- R-3-aminopiperidine dihydrochloride
Uniqueness
(3R)-3,4-Diaminobutan-1-ol dihydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various chiral compounds .
Properties
IUPAC Name |
(3R)-3,4-diaminobutan-1-ol;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O.2ClH/c5-3-4(6)1-2-7;;/h4,7H,1-3,5-6H2;2*1H/t4-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKJPVNAKKOVSF-RZFWHQLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[C@H](CN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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